molecular formula C12H19N3O B12540097 N~2~-[(2-Aminophenyl)methyl]valinamide CAS No. 832676-80-9

N~2~-[(2-Aminophenyl)methyl]valinamide

Cat. No.: B12540097
CAS No.: 832676-80-9
M. Wt: 221.30 g/mol
InChI Key: SFQWNXVNQMSGPX-UHFFFAOYSA-N
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Description

N~2~-[(2-Aminophenyl)methyl]valinamide is an organic compound with the molecular formula C12H19N3O. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. It is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a valinamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(2-Aminophenyl)methyl]valinamide typically involves the reaction of 2-aminobenzylamine with valine or its derivatives under controlled conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of N2-[(2-Aminophenyl)methyl]valinamide may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N~2~-[(2-Aminophenyl)methyl]valinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N~2~-[(2-Aminophenyl)methyl]valinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N2-[(2-Aminophenyl)methyl]valinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the phenyl ring can engage in π-π interactions with aromatic residues in proteins, further stabilizing the compound’s binding .

Comparison with Similar Compounds

Similar Compounds

  • N~2~-[(2-Aminophenyl)methyl]norvalinamide
  • N~2~-[(2-Aminophenyl)methyl]leucinamide
  • N~2~-[(2-Aminophenyl)methyl]isoleucinamide

Uniqueness

N~2~-[(2-Aminophenyl)methyl]valinamide is unique due to its specific structural features, such as the valinamide moiety, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and binding affinities, making it a valuable compound for targeted applications .

Properties

CAS No.

832676-80-9

Molecular Formula

C12H19N3O

Molecular Weight

221.30 g/mol

IUPAC Name

2-[(2-aminophenyl)methylamino]-3-methylbutanamide

InChI

InChI=1S/C12H19N3O/c1-8(2)11(12(14)16)15-7-9-5-3-4-6-10(9)13/h3-6,8,11,15H,7,13H2,1-2H3,(H2,14,16)

InChI Key

SFQWNXVNQMSGPX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N)NCC1=CC=CC=C1N

Origin of Product

United States

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